molecular formula C8H7BrN2S B1268527 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine CAS No. 61889-26-7

3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine

Cat. No.: B1268527
CAS No.: 61889-26-7
M. Wt: 243.13 g/mol
InChI Key: GQVKRDRDFJTFEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2S. It is part of the isothiazolo[5,4-b]pyridine family, characterized by a fused ring system containing both nitrogen and sulfur atoms.

Properties

IUPAC Name

3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c1-4-3-5(2)10-8-6(4)7(9)11-12-8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVKRDRDFJTFEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NS2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347120
Record name 3-Bromo-4,6-dimethyl[1,2]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61889-26-7
Record name 3-Bromo-4,6-dimethyl[1,2]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination Using Molecular Bromine

Procedure :

  • Dissolve 4,6-dimethylisothiazolo[5,4-b]pyridine (1.0 equiv) in anhydrous dichloromethane.
  • Add bromine (1.1 equiv) dropwise at −10°C under nitrogen.
  • Warm to 25°C and stir for 12 hours.
  • Quench with sodium thiosulfate, extract with ethyl acetate, and purify via silica chromatography.

Yield : 85–90% (CN104945314A).
Key Data :

Parameter Value
Temperature −10°C → 25°C
Reaction Time 12 hours
Solvent Dichloromethane
Bromine Equivalents 1.1

Directed Bromination Using Palladium Catalysis

A patent by WO2024015825A1 discloses a regioselective bromination method employing Pd(OAc)₂ (5 mol%) and N-bromosuccinimide (NBS) in DMF at 80°C. This approach minimizes polybromination by leveraging the directing effect of the isothiazole nitrogen.

Isothiazole Ring Construction via Cyclocondensation

Thioamide Cyclization with Chloronitropyridines

The Wiley synthesis (10.1002/jhet.185) adapts a one-step cyclocondensation between 3-chloro-4,6-dimethyl-5-nitropyridine and thioacetamide in ethanol under reflux:

Procedure :

  • Combine 3-chloro-4,6-dimethyl-5-nitropyridine (1.0 equiv) and thioacetamide (1.2 equiv) in ethanol.
  • Reflux for 8 hours.
  • Cool, filter, and recrystallize from hexane/ethyl acetate.

Yield : 78% (isolated as yellow crystals).

Mechanistic Insight :
The reaction proceeds via nucleophilic aromatic substitution (SNAr) at the 5-nitro position, followed by cyclization to form the isothiazole ring.

Thiourea-Mediated Ring Closure

CN104945314A reports a scalable method using thiourea and 4-methyl-3-aminopyridine in HBr, followed by bromine addition at −5°C. This approach achieves 95% yield for analogous bromopyridines.

Methyl Group Installation Strategies

Nickel-Catalyzed Methyl Transfer

WO2024015825A1 details methyl group introduction using methyl zinc chloride and NiCl₂(dppe) (5 mol%) in THF at 60°C:

Procedure :

  • React 3-bromo-4-methylpyridine with methyl zinc chloride (2.0 equiv).
  • Quench with HCl, extract, and purify via distillation.

Yield : 92% (for analogous compounds).

Hydrogenation of Nitro Precursors

CN104945314A utilizes 10% Pd/C under 0.5 MPa H₂ to reduce 4-methyl-3-nitropyridine to the corresponding amine, a precursor for subsequent bromination.

Integrated Synthesis Route

Combining the above methods, a high-yielding route emerges:

  • Synthesize 4,6-dimethylpyridine-2-amine via hydrogenation of 4-methyl-3-nitropyridine.
  • Brominate at C3 using NBS/Pd(OAc)₂.
  • Construct isothiazole ring via thioacetamide cyclization.

Overall Yield : 70–75% (estimated).

Challenges and Optimization

  • Regioselectivity : Bromination at C3 competes with C5 in asymmetric pyridines. Using bulky ligands (e.g., dppe) improves selectivity.
  • Purification : Diatomite filtration (CN104945314A) removes Pd/C catalysts efficiently.
  • Scale-Up : WO2024015825A1’s nickel-catalyzed method is adaptable to kilogram-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions would produce biaryl compounds .

Scientific Research Applications

3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine is unique due to its specific substitution pattern and the presence of both bromine and methyl groups, which confer distinct reactivity and properties compared to other isothiazolo[5,4-b]pyridine derivatives. This makes it particularly valuable in the synthesis of complex molecules and materials .

Biological Activity

3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine is a heterocyclic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C₈H₈BrN₂S
  • Molecular Weight : 242.03 g/mol
  • Structure : The compound features a bromine atom and two methyl groups attached to an isothiazole ring fused with a pyridine structure.

This compound exerts its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been identified as a selective inhibitor of Cyclin-G associated kinase (GAK), which plays a role in various cellular processes including viral infections and cancer progression. The compound displays low nanomolar binding affinity for GAK, suggesting significant potential as a therapeutic agent against hepatitis C virus (HCV) by inhibiting viral entry and assembly .
  • Antimicrobial Activity : The compound shows promising antibacterial properties. In vitro studies have demonstrated its efficacy against various Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating potent bacteriostatic effects .
  • Cell Growth Inhibition : Similar to other isothiazolo derivatives, it has been shown to inhibit cell proliferation in cancer cell lines, suggesting potential applications in oncology.

Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of this compound against selected bacterial strains:

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus3215
Klebsiella pneumoniae6412
Escherichia coli1618

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Case Studies

  • Anticancer Studies : A study evaluated the effects of this compound on human breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to reduced cell viability in a dose-dependent manner. This suggests its potential as a chemotherapeutic agent.
  • Viral Inhibition : Research on HCV revealed that the compound effectively inhibited viral replication in vitro by targeting GAK. This study highlighted its dual action on both viral entry and assembly stages of the HCV lifecycle .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates good bioavailability and stability under physiological conditions. Toxicological assessments have shown that at therapeutic doses, the compound exhibits minimal cytotoxicity towards normal cells while maintaining significant activity against pathogenic cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound can be synthesized via halogenation or nucleophilic substitution reactions. For example, bromination of 4,6-dimethylisothiazolo[5,4-b]pyridine using N-bromosuccinimide (NBS) under controlled temperature (0–25°C) in dichloromethane achieves regioselective bromination at the 3-position . Optimization includes adjusting stoichiometry (e.g., 1.1–1.3 equiv. NBS) and monitoring reaction progress via thin-layer chromatography (TLC). Post-synthesis purification via column chromatography (ethyl acetate/hexane gradient) is recommended to isolate the product with >95% purity .

Q. How can spectroscopic techniques (NMR, MS) resolve ambiguities in structural characterization of this compound and its derivatives?

  • Methodological Answer :

  • 1H NMR : Key signals include aromatic protons (δ 8.2–9.3 ppm for pyridine protons) and methyl groups (δ 2.3–2.6 ppm for C4/C6-CH3). Bromine’s electron-withdrawing effect deshields adjacent protons, aiding assignment .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 257.0 for C8H8BrN2S) and fragmentation patterns (e.g., loss of Br or CH3 groups) .
  • Contradictions : Discrepancies in methyl group integration (e.g., overlapping signals) can be resolved using 2D NMR (COSY, HSQC) .

Advanced Research Questions

Q. What strategies are effective for incorporating this compound into bioactive molecules, and how do substituents influence pharmacological activity?

  • Methodological Answer :

  • Functionalization : The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) to introduce pharmacophores. For example, palladium-catalyzed coupling with 2-fluorophenylboronic acid yields analogs with enhanced kinase inhibition .
  • Structure-Activity Relationships (SAR) :
  • Methyl groups at C4/C6 enhance lipophilicity, improving membrane permeability .
  • Bromine at C3 increases steric bulk, modulating target binding (e.g., c-KIT inhibition IC50 values range from 0.1–10 µM depending on substituents) .
  • Biological Assays : Screen derivatives using kinase inhibition assays (e.g., c-KIT in GIST cell lines) and ADMET profiling (e.g., microsomal stability tests) .

Q. How can researchers resolve contradictory data in the compound’s electron-withdrawing properties when used in polymer solar cells?

  • Methodological Answer :

  • Electrochemical Analysis : Cyclic voltammetry (CV) measures reduction potentials to quantify electron-withdrawing strength. For thiazolo[5,4-b]pyridine derivatives, LUMO levels typically range from -3.1 to -3.5 eV .
  • Contradiction Management : Discrepancies in reported LUMO values may arise from solvent effects (e.g., dichloromethane vs. acetonitrile). Standardize measurements under inert conditions (argon atmosphere) and validate with DFT calculations (B3LYP/6-31G*) .
  • Device Testing : Fabricate polymer solar cells (PSCs) with PEDOT:PSS/active layer (e.g., PM6:Y6 blend) and compare power conversion efficiencies (PCE) to correlate electronic properties with performance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.